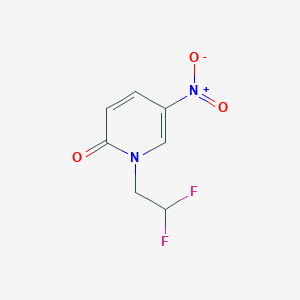
1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one is a derivative of the 1,4-dihydropyridine (DHP) class of compounds, which are of significant interest due to their wide range of pharmacological activities, particularly as calcium channel blockers. These compounds are characterized by a dihydropyridine ring and are known for their antihypertensive effects. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,4-dihydropyridine derivatives is well-represented, with various substitutions influencing their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of 1,4-dihydropyridine derivatives is a well-established area of research. While the papers provided do not detail the synthesis of the exact compound , they do discuss the synthesis of related compounds. For instance, novel 2-amino-1,4-dihydropyridine derivatives with nitroxy-alkoxycarbonyl groups have been synthesized and evaluated for their antihypertensive effects . Similarly, new derivatives containing nitrooxyalkylester moieties have been synthesized and compared with nifedipine, a well-known DHP drug . These studies suggest that the synthesis of this compound would likely involve the introduction of a difluoroethyl group and a nitro group to the dihydropyridine ring, possibly through a multi-step synthetic route involving nitration and alkylation reactions.
Molecular Structure Analysis
The molecular structure of DHP derivatives is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of this compound, but they do provide insights into the importance of substituents on the DHP ring. For example, the introduction of nitroxy-alkoxycarbonyl groups at specific positions on the DHP ring has been shown to affect the potency and duration of antihypertensive activity . This suggests that the molecular structure of the compound , with its difluoroethyl and nitro substituents, would likely influence its chemical reactivity and potential pharmacological properties.
Chemical Reactions Analysis
The chemical reactions of DHP derivatives are influenced by their substituents. The photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines has been studied, showing that electron transfer can occur between the dihydropyridine chromophore and the nitrobenzene moiety, leading to the formation of an intermediate zwitterion . Additionally, the electroreduction of DHP derivatives with a nitrofuryl substituent has been shown to generate nitro radical anions and subsequent father–son type reactions . These studies indicate that the chemical reactions of this compound would likely involve electron transfer processes and could form reactive intermediates under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of DHP derivatives are key to their function as drugs. While the papers do not specifically address the properties of this compound, they do provide information on related compounds. For instance, the presence of nitrooxyalkylester moieties has been associated with potent vasodilatory and antihypertensive activities . The electrochemical behavior of DHP derivatives also provides insights into their redox properties . These findings suggest that the physical and chemical properties of the compound would be influenced by its specific substituents, potentially affecting its solubility, stability, and biological activity.
Applications De Recherche Scientifique
Synthesis and Derivatives
1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one is a compound that can be synthesized through various chemical reactions, highlighting its versatility in chemical synthesis and potential applications in creating new molecules with specific properties. The synthesis of fluorinated 3,6-dihydropyridines and their conversion to pyridines showcases the chemical manipulability of dihydropyridine derivatives for further chemical transformations (Pikun et al., 2020). Similarly, the synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore for dual inhibitory activities suggests a potential pathway for designing novel anti-inflammatory drugs (Chowdhury et al., 2009).
Chemical Behavior and Interactions
The study of voltammetric oxidation of Hantzsch 1,4-dihydropyridines, including derivatives similar to this compound, in protic media reveals insights into the substituent effect on the electrochemical behavior of such compounds. This research provides valuable information on how various substituents influence the redox behavior of dihydropyridine derivatives, which is crucial for developing compounds with desired electrochemical properties (Argüello et al., 2004).
Potential Pharmacological Applications
The design of cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory anti-inflammatory agents using a difluoromethyl-1,2-dihydropyridin-2-one moiety highlights the pharmacological potential of this compound. The research into creating celecoxib analogues that exhibit dual selective COX-2/5-LOX inhibitory activities opens up new avenues for the development of anti-inflammatory drugs with improved efficacy and possibly reduced side effects (Chowdhury et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-6(9)4-10-3-5(11(13)14)1-2-7(10)12/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXLFRJIYRLJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)
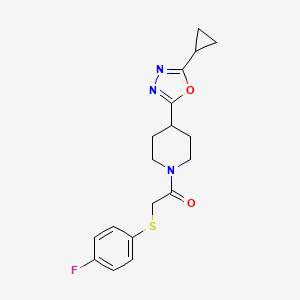
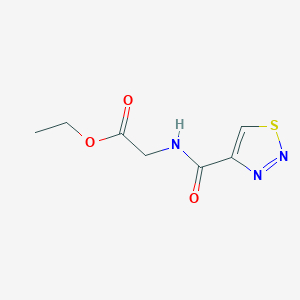
![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

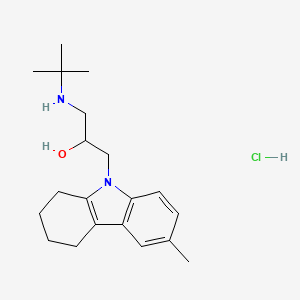

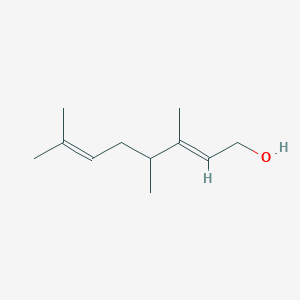
![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)
![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)
![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone](/img/structure/B2500641.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)